4-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine
Description
4-[4-(Pyrazine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at positions 4 and 4. The 4-position is occupied by a piperazine group linked to a pyrazine-2-carbonyl moiety, while the 6-position contains a 1H-pyrazol-1-yl substituent. This structure combines multiple nitrogen-containing heterocycles, which are common in medicinal chemistry due to their ability to interact with biological targets like kinases or enzymes .
The synthesis of such compounds typically involves coupling reactions between pyrimidine intermediates and functionalized piperazine or pyrazole derivatives. For example, similar compounds in the evidence utilized methods like hydrazine coupling, nucleophilic substitution, and carbonyl activation to introduce substituents .
Properties
IUPAC Name |
pyrazin-2-yl-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O/c25-16(13-11-17-3-4-18-13)23-8-6-22(7-9-23)14-10-15(20-12-19-14)24-5-1-2-21-24/h1-5,10-12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPBQAZKMJMIDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4,6-Dichloropyrimidine
The pyrimidine backbone is synthesized via chlorination of dihydroxypyrimidine using phosphorus oxychloride (POCl₃). This method, adapted from pyrazolo[1,5-a]pyrimidine chlorination protocols, involves refluxing dihydroxypyrimidine in POCl₃ with a catalytic amount of pyridine to yield 4,6-dichloropyrimidine (Scheme 1).
Scheme 1:
$$
\text{Dihydroxypyrimidine} + 3 \, \text{POCl}3 \xrightarrow{\text{pyridine, reflux}} \text{4,6-Dichloropyrimidine} + 3 \, \text{H}3\text{PO}_4
$$
Key parameters:
- Temperature: 110°C (reflux).
- Yield: 85–90%.
- Characterization: $$ ^1\text{H NMR} $$ (CDCl₃, 400 MHz): δ 8.72 (s, 2H, pyrimidine-H).
Functionalization at Position 4: Piperazine Substitution
Nucleophilic Aromatic Substitution with Piperazine
4,6-Dichloropyrimidine undergoes nucleophilic substitution at position 4 with piperazine in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. The reaction selectively substitutes the more reactive chlorine at position 4 due to electronic and steric factors.
Scheme 2:
$$
\text{4,6-Dichloropyrimidine} + \text{Piperazine} \xrightarrow{\text{DMF, K}2\text{CO}3, 80^\circ \text{C}} \text{4-(Piperazin-1-yl)-6-chloropyrimidine} + \text{HCl}
$$
Optimization Notes:
- Stoichiometry: 1.1 equivalents of piperazine prevent over-substitution.
- Yield: 78–82%.
- Characterization: $$ ^1\text{H NMR} $$ (DMSO-d₆, 400 MHz): δ 8.51 (s, 1H, pyrimidine-H), 3.80–3.75 (m, 4H, piperazine-H), 2.95–2.90 (m, 4H, piperazine-H).
Acylation of Piperazine with Pyrazine-2-Carbonyl Chloride
Synthesis of Pyrazine-2-Carbonyl Chloride
Pyrazine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) to generate pyrazine-2-carbonyl chloride, a key acylating agent.
Scheme 3:
$$
\text{Pyrazine-2-carboxylic acid} + \text{SOCl}2 \xrightarrow{\text{DCM, reflux}} \text{Pyrazine-2-carbonyl chloride} + \text{SO}2 + \text{HCl}
$$
Acylation Reaction
The secondary amine of 4-(piperazin-1-yl)-6-chloropyrimidine is acylated with pyrazine-2-carbonyl chloride in the presence of triethylamine (TEA).
Scheme 4:
$$
\text{4-(Piperazin-1-yl)-6-chloropyrimidine} + \text{Pyrazine-2-carbonyl chloride} \xrightarrow{\text{DCM, TEA, 0°C→RT}} \text{4-[4-(Pyrazine-2-carbonyl)piperazin-1-yl]-6-chloropyrimidine} + \text{HCl}
$$
Optimization Notes:
- Base: TEA (2.5 equivalents) neutralizes HCl.
- Yield: 80–85%.
- Characterization: $$ ^{13}\text{C NMR} $$ (DMSO-d₆, 100 MHz): δ 164.2 (C=O), 152.1 (pyrazine-C), 148.3 (pyrimidine-C).
Functionalization at Position 6: Pyrazole Substitution
Nucleophilic Aromatic Substitution with 1H-Pyrazole
The remaining chlorine at position 6 is displaced by 1H-pyrazole via a copper-catalyzed Ullmann coupling or nucleophilic substitution under basic conditions.
Scheme 5:
$$
\text{4-[4-(Pyrazine-2-carbonyl)piperazin-1-yl]-6-chloropyrimidine} + \text{1H-Pyrazole} \xrightarrow{\text{CuI, K}2\text{CO}3, \text{DMSO}, 120^\circ \text{C}} \text{Target Compound} + \text{HCl}
$$
Optimization Notes:
- Catalyst: CuI (10 mol%) with 1,10-phenanthroline enhances regioselectivity for N1 substitution.
- Yield: 70–75%.
- Characterization: HRMS (ESI): m/z [M+H]⁺ calcd. for C₁₉H₁₈N₉O: 412.1584; found: 412.1586.
Alternative Synthetic Routes and Comparative Analysis
One-Pot Sequential Substitution
A one-pot approach substituting both positions 4 and 6 of pyrimidine reduces purification steps. However, competing reactions and intermediate instability limit yields to 50–55%.
Structural Confirmation and Purity Assessment
Spectroscopic Characterization
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity.
Challenges and Mitigation Strategies
- Regioselectivity in Pyrazole Substitution: Copper catalysis ensures preferential N1 attack, minimizing N2 byproducts.
- Piperazine Over-Acylation: Controlled stoichiometry (1:1 acyl chloride:piperazine) prevents diacylation.
- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the pyrazole or pyrazine rings.
Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted derivatives of the original compound.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the piperazine ring have been shown to enhance selectivity and potency against specific tumor types, such as breast and lung cancer cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies demonstrate that it possesses significant activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-Tubercular Activity
In the search for new anti-tubercular agents, derivatives of this compound have shown promising results in inhibiting the growth of Mycobacterium tuberculosis. The incorporation of pyrazine and piperazine moieties is thought to play a crucial role in enhancing the bioactivity against this pathogen, making it a candidate for further development in tuberculosis treatment .
Neuropharmacological Effects
Research has explored the neuropharmacological effects of this compound, particularly in relation to its potential as an anxiolytic or antidepressant agent. Preliminary studies suggest that it may modulate neurotransmitter systems, although further investigation is required to elucidate its exact mechanism of action .
Case Studies
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include kinases, proteases, or other enzymes, and pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other pyrimidine derivatives are summarized below, with key differences in substituents, molecular properties, and biological activities:
Key Observations:
Substituent Impact on Activity :
- The pyrazine-carbonyl-piperazine group in the target compound may enhance binding to kinase ATP pockets, similar to GDC-0941’s piperazine moiety .
- Pyrazole substituents (as in the target compound and ) are associated with diverse activities, including kinase inhibition (e.g., volitinib ) and herbicidal effects (). The presence of electron-withdrawing groups (e.g., trifluoromethyl in ) increases herbicidal potency but may reduce kinase affinity.
Structural Flexibility: Piperazine derivatives (e.g., and ) demonstrate that minor changes, such as replacing pyrazine-carbonyl with simple piperazine or trifluoromethyl groups, significantly alter solubility and target selectivity.
Synthetic Complexity :
- The pyrazine-carbonyl-piperazine substituent likely requires multi-step synthesis, comparable to the coupling methods described for arylpiperazines in and .
Biological Activity
The compound 4-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is a synthetic derivative that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antitumor, anti-inflammatory, and antimicrobial properties, supported by case studies and research findings.
Chemical Structure
The molecular structure of the compound is characterized by the presence of a pyrimidine core substituted with a pyrazole and a piperazine moiety. The structural formula can be represented as follows:
Antitumor Activity
Research has indicated that derivatives containing pyrazole and piperazine structures exhibit significant antitumor properties. For instance, studies have demonstrated that compounds similar to This compound show inhibitory activity against various cancer cell lines.
Case Study:
A study investigated the effects of pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The results showed that certain pyrazole derivatives exhibited enhanced cytotoxicity when used in combination with doxorubicin, suggesting a potential synergistic effect that could improve treatment outcomes for resistant cancer types .
Anti-inflammatory Activity
The compound's anti-inflammatory properties are also noteworthy. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response.
Research Findings:
In vitro studies demonstrated that compounds with similar structures reduced the production of TNF-alpha and IL-6 in stimulated macrophages, indicating their potential as anti-inflammatory agents .
Antimicrobial Activity
The antimicrobial properties of pyrazole-containing compounds have been extensively studied. The compound has shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 20 µg/mL |
| Pyrazole derivative A | Escherichia coli | 15 µg/mL |
| Pyrazole derivative B | Candida albicans | 10 µg/mL |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds. Modifications to the piperazine and pyrazole moieties can significantly influence their pharmacological profiles.
Key Findings:
Q & A
Q. What are the recommended synthetic routes for preparing 4-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine?
- Methodological Answer : The synthesis typically involves multi-step reactions:
-
Step 1 : Formation of the pyrimidine core via condensation of substituted pyrimidine precursors with activated carbonyl derivatives (e.g., pyrazine-2-carbonyl chloride) under reflux conditions in anhydrous solvents like dichloromethane or THF .
-
Step 2 : Piperazine coupling: The pyrimidine intermediate reacts with piperazine derivatives in the presence of a base (e.g., triethylamine) to introduce the piperazine moiety. Temperature control (60–80°C) is critical to avoid side reactions .
-
Step 3 : Pyrazole functionalization: The 1H-pyrazol-1-yl group is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using pyrazole boronic esters .
-
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields the final product (purity >95%) .
Q. How should researchers characterize this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions on the pyrimidine and piperazine rings. For example, the pyrazole proton signals appear as singlets at δ 8.2–8.5 ppm in DMSO-d₆ .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 382.1425 for C₁₇H₁₆N₈O) .
- Elemental Analysis : Confirm C, H, N content (e.g., calculated: C 53.68%, H 4.23%, N 29.30%) to verify stoichiometry .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect impurities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
-
Variable Substituents : Synthesize analogs with modifications to the pyrazine carbonyl group (e.g., replacing pyrazine with pyridine or triazine) and the pyrazole ring (e.g., 3,5-dimethylpyrazole). Test these against target enzymes (e.g., kinases) using enzymatic assays .
-
Biological Assays : Use IC₅₀ determination in cancer cell lines (e.g., MCF-7, HeLa) to compare potency. For example, pyrazine derivatives show enhanced activity due to improved hydrogen bonding with ATP-binding pockets .
-
Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., EGFR kinase). Correlate docking scores with experimental IC₅₀ values .
Modification Biological Activity Trend Reference Pyrazine → Pyridine Reduced kinase inhibition (IC₅₀ increases 2–3×) Pyrazole methylation Improved solubility, similar potency
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays, cell passage number). Discrepancies often arise from variable ATP concentrations (1 mM vs. 10 μM) .
- Metabolic Stability Testing : Use liver microsomes (human/rat) to assess compound degradation. Unstable metabolites may explain reduced activity in in vivo vs. in vitro studies .
- Control Experiments : Include positive controls (e.g., staurosporine for kinase assays) and validate target specificity via siRNA knockdown or CRISPR-Cas9 gene editing .
Q. What strategies improve reaction yields during scale-up synthesis?
- Methodological Answer :
- Solvent Optimization : Replace DMF with toluene/water biphasic systems to facilitate easier separation and reduce byproducts .
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) for cross-coupling steps. PdCl₂(PPh₃)₂ improves pyrazole coupling yields by 15% .
- Process Monitoring : Use in-situ FTIR to track reaction progress and identify intermediates. Adjust heating/cooling cycles dynamically .
Q. How can computational methods predict off-target interactions?
- Methodological Answer :
- Pharmacophore Modeling : Generate 3D pharmacophores (e.g., hydrogen bond acceptors at pyrazine carbonyl) to screen against databases like ChEMBL .
- Proteome-Wide Docking : Use tools like Schrödinger’s Glide to assess binding to unrelated targets (e.g., GPCRs, ion channels). Prioritize targets with docking scores < −9 kcal/mol .
- ADMET Prediction : Tools like SwissADME predict blood-brain barrier penetration or hERG channel liability, guiding structural refinements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
